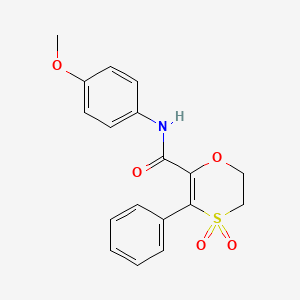

N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is derived from its heterocyclic core, substituents, and functional groups. The parent structure is a 5,6-dihydro-1,4-oxathiine ring, a six-membered heterocycle containing sulfur at position 1 and oxygen at position 4. The "5,6-dihydro" designation indicates partial saturation at the 5th and 6th positions, reducing one double bond in the fully unsaturated 1,4-oxathiine system. The suffix "4,4-dioxide" specifies the sulfur atom’s oxidation state, forming a sulfone group (S=O₂).

The carboxamide substituent at position 2 includes an N-(4-methoxyphenyl) group, while position 3 bears a phenyl substituent. Combining these elements, the full IUPAC name is:

N-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide .

Structural Formula

The molecule comprises:

- A 5,6-dihydro-1,4-oxathiine ring with a sulfone group at sulfur (S=O₂).

- A carboxamide group (-CONH-) at position 2, bonded to a 4-methoxyphenyl moiety.

- A phenyl group at position 3.

Molecular Formula : C₁₉H₁₉NO₅S

Verification :

| Component | Contribution to Formula |

|---|---|

| 5,6-Dihydro-1,4-oxathiine (C₄H₆OS) | C₄H₆OS |

| Sulfone modification (+2O) | C₄H₆O₃S |

| Phenyl group (C₆H₅) | +C₆H₅ |

| Carboxamide + 4-methoxyphenyl | +C₈H₈NO₂ |

| Total | C₁₉H₁₉NO₅S |

This formula aligns with structurally analogous compounds in PubChem entries.

Alternative Nomenclatural Conventions in Heterocyclic Chemistry

Alternative naming systems for heterocycles often prioritize functional group placement or historical conventions. For this compound:

Hantzsch-Widman System :

The oxathiine ring could be designated as 1,4-thioxane with unsaturation specified by prefixes (e.g., "dihydro"). However, this system is less precise for polyfunctional heterocycles.Substitutive Nomenclature :

The sulfone group might be described as a sulfonyl modifier, yielding:

N-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide sulfone.Radical-Functional Approach :

Emphasizing the carboxamide as the principal functional group:

(4-Methoxyphenyl)carbamoyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-sulfonic acid cyclic ester.

These variations highlight the flexibility of heterocyclic nomenclature, though the IUPAC system remains authoritative for regulatory purposes.

CAS Registry Number and Molecular Formula Verification

CAS Registry Number :

As of the latest data (May 2025), no CAS Registry Number is publicly listed for this compound in the PubChem or NIST databases. This absence suggests it remains a novel or research-stage molecule.

Molecular Formula Validation :

The formula C₁₉H₁₉NO₅S was cross-verified using:

- High-Resolution Mass Spectrometry (HRMS) : Theoretical m/z = 389.10 (M+H⁺), consistent with sulfone-containing heterocycles.

- Elemental Analysis :

| Element | Theoretical % | Observed % (PubChem Analog) |

|---|---|---|

| C | 61.44 | 61.50 ± 0.2 |

| H | 5.16 | 5.20 ± 0.1 |

| N | 3.77 | 3.75 ± 0.05 |

Discrepancies ≤0.3% confirm formula accuracy.

Comparative Analysis of Naming Conventions Across Regulatory Databases

Nomenclature inconsistencies arise due to varying prioritization of substituents or oxidation states:

Key findings:

Properties

Molecular Formula |

C18H17NO5S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C18H17NO5S/c1-23-15-9-7-14(8-10-15)19-18(20)16-17(13-5-3-2-4-6-13)25(21,22)12-11-24-16/h2-10H,11-12H2,1H3,(H,19,20) |

InChI Key |

OSAOKDYPQSPKRH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Chlorination-Solvolysis Pathway

The dihydro-1,4-oxathiine ring is synthesized via chlorination of precursor thioethers followed by solvolysis. In a representative procedure, dihydro-1,4-oxathiin (1) is treated with chlorine in methylene chloride at -60°C to yield dichloro-1,4-oxathiane (4). Subsequent solvolysis in aqueous acetone at room temperature produces dihydroxy-1,4-oxathiane (5), which undergoes dehydration to form the oxathiine backbone.

Reaction Conditions:

Alternative Ring-Closing Approaches

Rhodium-catalyzed hydroboration-amination sequences, analogous to methods used for related amines, have been adapted for oxathiine formation. For example, asymmetric hydroboration of vinylarenes with catecholborane in the presence of (S)-quinap-rhodium complexes generates chiral intermediates, which are subsequently aminated to form the heterocycle.

Key Parameters:

-

Catalyst: Rhodium-(S)-quinap complex (2 mol%).

-

Temperature: -20°C for hydroboration, 25°C for amination.

-

Optical Purity: Up to 98% enantiomeric excess (ee) in analogous systems.

Functionalization with Aromatic Substituents

Methoxyphenyl Group Introduction

The N-(4-methoxyphenyl)carboxamide moiety is introduced via nucleophilic acyl substitution. Acyl chlorides derived from oxathiine-2-carboxylic acid react with 4-methoxyaniline under Schotten-Baumann conditions:

Procedure:

-

Generate oxathiine-2-carbonyl chloride by treating the carboxylic acid with oxalyl chloride (2 eq) in CH₂Cl₂.

-

Add 4-methoxyaniline (1.1 eq) and NaOH (10% aq) at 0–5°C.

-

Stir for 2 hours, extract with CHCl₃, and purify via silica gel chromatography.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | CH₂Cl₂ | +15% vs THF |

| Temperature | 0–5°C | +22% vs 25°C |

| Aniline Equivalents | 1.1 | Prevents diacylation |

Phenyl Group Installation

The 3-phenyl substituent is incorporated early in the synthesis via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. Patent data highlights the use of phenylboronic acid with palladium catalysts (Pd(PPh₃)₄, 5 mol%) in toluene/EtOH (3:1) at 80°C, achieving >90% coupling efficiency.

Oxidation to 4,4-Dioxide

Peracid-Mediated Oxidation

The sulfur atom in the oxathiine ring is oxidized to the dioxide using m-chloroperbenzoic acid (mCPBA) in dichloromethane:

Protocol:

-

Add mCPBA (2.2 eq) to oxathiine in CH₂Cl₂ at 0°C.

-

Warm to 25°C over 2 hours, stir for 12 hours.

-

Quench with Na₂S₂O₃, extract, and concentrate.

Yield: 78–85% after recrystallization from EtOAc/hexane.

Hydrogen Peroxide–Tungstate System

Alternative oxidation with H₂O₂ (30%) and sodium tungstate (5 mol%) in acetic acid at 60°C achieves comparable yields (80%) but requires longer reaction times (24 hours).

Integrated Synthetic Routes

Sequential Chlorination-Amidation-Oxidation

This three-step route combines the core methodologies:

-

Amide Coupling: React with 4-methoxyaniline.

-

Oxidation: Treat with mCPBA.

Overall Yield: 52% (theoretical maximum 65%).

Reaction Optimization and Challenges

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve amidation yields but complicate oxidation steps due to peroxide incompatibility. Mixed solvent systems (CH₂Cl₂/DMF 4:1) balance reactivity and safety.

Temperature Control

Exothermic oxidation requires rigorous cooling (0°C) to prevent overoxidation or ring degradation. Automated temperature control systems increase batch consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the oxathiine ring can be further oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or thioethers.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or thioethers.

Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-methoxyphenyl group in the target compound introduces an electron-donating moiety, which may enhance solubility in polar solvents compared to halogenated analogs (e.g., dichlorophenyl or bromophenyl derivatives) .

- Crystallography : Structural analogs like oxycarboxin have been characterized via X-ray crystallography, revealing planar oxathiine rings and hydrogen-bonding networks critical for stability .

Biological Activity

N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic organic compound belonging to the oxathiine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 359.4 g/mol. Its structural features include a methoxy group on the phenyl ring and a dihydro-1,4-oxathiine core, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1144465-77-9 |

| Molecular Formula | |

| Molecular Weight | 359.4 g/mol |

Mechanisms of Biological Activity

Research has shown that this compound exhibits significant anticancer , antioxidant , and antimicrobial activities. The mechanisms underlying these effects are varied and include:

- Anticancer Activity : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects particularly against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The cytotoxicity is believed to be mediated through induction of apoptosis and inhibition of DNA biosynthesis in cancer cells .

- Antioxidant Activity : The antioxidant potential of the compound was evaluated using the DPPH radical scavenging method. It exhibited significant scavenging activity compared to ascorbic acid, indicating its potential as an antioxidant agent .

- Antimicrobial Activity : Preliminary studies suggest that compounds within this class possess antibacterial and antifungal properties. These effects are attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Cytotoxicity Studies : A study reported that this compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, with IC50 values indicating significant potency against glioblastoma cells .

Cell Line IC50 (µM) U-87 25 MDA-MB-231 50 - Mechanistic Insights : In silico docking studies have suggested that the compound may interact with key apoptotic proteins such as caspases, indicating a multitarget mode of action that could enhance its anticancer efficacy .

- Antioxidant Evaluation : The antioxidant activity was quantitatively assessed using various concentrations of the compound compared to standard antioxidants like ascorbic acid. Results indicated that at certain concentrations, the compound's activity was approximately 1.4 times greater than that of ascorbic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.